![molecular formula C18H13F3N2OS B2577878 N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 1705352-98-2](/img/structure/B2577878.png)
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies. TAK-659 has been the subject of extensive research due to its potential as a therapeutic agent.
Applications De Recherche Scientifique
Chemical Synthesis and Biological Evaluation
Histone Deacetylase Inhibitor Development : A compound, MGCD0103, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, was developed, showcasing selective inhibition of HDACs 1-3 and 11. This compound induces histone acetylation, cell-cycle arrest, and apoptosis, showing promise as an anticancer drug (Zhou et al., 2008).
Nonaqueous Capillary Electrophoresis : The study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, highlighting the importance of precise analytical techniques in the quality control of pharmaceuticals (Ye et al., 2012).
Heterocyclic Compound Synthesis : Research on thiophenylhydrazonoacetates for heterocyclic synthesis presents methodologies for creating diverse heterocyclic derivatives, essential for pharmaceutical development (Mohareb et al., 2004).
Synthesis of Tetrahydropyrimidine Derivatives : A study on the synthesis of new tetrahydropyrimidine-2-thione and their derivatives emphasizes the significance of novel compound synthesis in developing potential therapeutic agents (Fadda et al., 2013).
Pharmacological Characterization
- Novel Antineoplastic Tyrosine Kinase Inhibitor : Flumatinib, an antineoplastic tyrosine kinase inhibitor, has been characterized in chronic myelogenous leukemia patients, revealing its metabolism pathways which are crucial for understanding its pharmacokinetics and dynamics (Gong et al., 2010).
Propriétés
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2OS/c19-18(20,21)16-4-2-1-3-15(16)17(24)23-9-12-7-14(10-22-8-12)13-5-6-25-11-13/h1-8,10-11H,9H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWSJNQIWOPBNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.